3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine

Catalog No.
S14561416
CAS No.
832696-16-9
M.F
C15H11N3S
M. Wt
265.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine

CAS Number

832696-16-9

Product Name

3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine

IUPAC Name

3-(1H-indol-6-yl)thieno[3,2-c]pyridin-4-amine

Molecular Formula

C15H11N3S

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C15H11N3S/c16-15-14-11(8-19-13(14)4-6-18-15)10-2-1-9-3-5-17-12(9)7-10/h1-8,17H,(H2,16,18)

InChI Key

LUAHDBIURXCBLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=CSC4=C3C(=NC=C4)N

3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine is a heterocyclic compound that features a unique combination of indole and thienopyridine moieties. This compound is characterized by its complex structure, which includes an indole ring fused to a thienopyridine framework. The presence of both nitrogen and sulfur atoms in its structure contributes to its potential biological activity and versatility in

Typical for heterocycles, including:

  • Nucleophilic substitutions: The nitrogen atom in the pyridine ring can participate in nucleophilic substitutions, allowing for the introduction of various substituents.
  • Electrophilic aromatic substitutions: The indole ring can undergo electrophilic substitution reactions, which can modify its reactivity and biological properties.
  • Cyclization reactions: Due to the presence of multiple functional groups, cyclization can occur under specific conditions to form more complex structures.

These reactions are crucial for synthesizing derivatives that may enhance biological activity or modify pharmacokinetic properties.

3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine exhibits significant biological activity, particularly as an anticancer agent. Studies have shown that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of key enzymes: Compounds in this class may inhibit enzymes involved in cancer cell proliferation.
  • Induction of apoptosis: They may promote programmed cell death in malignant cells.
  • Antimicrobial properties: Some derivatives have shown promise against bacterial infections.

Research indicates that this compound's unique structure contributes to its effectiveness against certain types of cancer and other diseases .

The synthesis of 3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine can be achieved through various methods, including:

  • Cyclization reactions: Starting from indole derivatives and thienopyridine precursors, cyclization under acidic or basic conditions can yield the target compound.
  • Multi-component reactions: These involve combining multiple reactants in a single reaction vessel to form the desired product efficiently.
  • Functional group modifications: Existing compounds can be modified through alkylation or acylation to introduce necessary functional groups.

These methods allow for the production of diverse derivatives that may exhibit enhanced biological properties .

The applications of 3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine primarily lie in medicinal chemistry and drug development. Specific applications include:

  • Anticancer agents: Targeting various cancer pathways.
  • Antimicrobial agents: Potential use against resistant bacterial strains.
  • Pharmaceutical intermediates: Serving as building blocks for synthesizing more complex therapeutic agents.

The compound's ability to interact with biological targets makes it a candidate for further research and development .

Interaction studies involving 3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine focus on its binding affinity to various biological targets. These studies typically assess:

  • Receptor binding assays: Evaluating how well the compound binds to specific receptors associated with disease pathways.
  • Enzyme inhibition assays: Measuring the compound's ability to inhibit enzymes critical for disease progression.
  • Cellular uptake studies: Understanding how effectively the compound enters cells and its subsequent effects on cellular functions.

Such studies are essential for determining the therapeutic potential and safety profile of this compound .

Several compounds share structural similarities with 3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine. A comparison highlights its uniqueness:

Compound NameStructureNotable ActivityUniqueness
4-(1H-indol-3-yl)thieno[2,3-b]pyridineSimilar indole-thienopyridine structureAnticancerDifferent substitution pattern
Thieno[3,2-b]indole derivativesIndole fused with thiopheneAntimicrobialLacks pyridine nitrogen
Thienopyrimidine analogsPyrimidine fused with thiopheneAntiviralDifferent heterocyclic framework

These comparisons illustrate that while there are structural similarities among these compounds, 3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine's unique arrangement of functional groups may confer distinct biological activities that warrant further investigation .

Molecular Architecture and Electronic Features

The compound features a planar tricyclic core comprising:

  • A 1H-indol-6-yl moiety: A bicyclic system with a six-membered benzene ring fused to a five-membered pyrrole ring containing one nitrogen atom.
  • A thieno[3,2-c]pyridine unit: A fused heterocycle combining a thiophene (sulfur-containing five-membered ring) and pyridine (six-membered ring with one nitrogen).

The indole’s π-electron-rich benzene ring facilitates charge-transfer interactions, while the thienopyridine’s sulfur atom introduces polarizability and metabolic stability. The amine group at position 4 of the pyridine ring serves as a hydrogen-bond donor, critical for target engagement in biological systems.

Key Structural Parameters

PropertyValueSignificance
Molecular Weight265.3 g/molOptimal for blood-brain barrier penetration
XLogP33.3Balanced lipophilicity
Hydrogen Bond Donors2Facilitates target binding
Rotatable Bonds1Conformational rigidity

Synthetic Challenges and Strategies

While the PubChem entry (CID 18450665) does not detail synthesis, analogous thienopyridine-indole hybrids are typically constructed via:

  • Cyclocondensation: Microwave-assisted reactions between cyanopyridine derivatives and indole-bearing amines, catalyzed by Lewis acids like AlCl₃.
  • Cross-Coupling: Suzuki-Miyaura reactions to fuse preformed indole and thienopyridine fragments.

For example, the synthesis of MPC-6827 analogs involves AlCl₃-mediated cyclization of N,N-dimethylacetimidamides under microwave irradiation (200°C, 2 hours). Adapting this method could yield the target compound through:
$$
\text{Cyanoenamine intermediate} + \text{Indole-6-amine} \xrightarrow{\text{AlCl}_3, \Delta} \text{3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine}
$$
This approach emphasizes regioselectivity at the thienopyridine’s C4 position, crucial for maintaining pharmacological activity.

The formation of 3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine involves crucial acyliminium intermediate generation pathways that serve as key mechanistic steps in the overall synthetic transformation. These pathways represent fundamental aspects of heterocyclic chemistry where electrophilic nitrogen-containing intermediates facilitate subsequent cyclization reactions.

Acyliminium Ion Formation Mechanisms

The generation of N-acyliminium intermediates follows several well-established pathways in organic synthesis [1] [2]. Primary pathway involves the nucleophilic attack of aromatic amines on activated cyano groups, particularly when these groups are coordinated with Lewis acids such as aluminum chloride [3]. This electrophilic activation creates highly reactive intermediates that readily undergo subsequent transformations. The electron-withdrawing nature of the cyano functionality enhances its susceptibility to nucleophilic attack, facilitating the formation of transient amidine intermediates that can readily eliminate dimethylamino groups to generate the desired acyliminium species [3].

Electrophilic Activation Pathways

Alternative acyliminium generation pathways involve photoredox-catalyzed approaches utilizing allenamides as precursors [4]. Under these conditions, electrophilic radicals add to the central carbon of allenamide substrates, followed by oxidation processes that generate conjugated N-acyliminium intermediates [4]. This methodology represents a complementary approach to traditional electrophilic activation methods and demonstrates the versatility of acyliminium chemistry in heterocyclic synthesis. The radical addition occurs preferentially at the central position of the allene moiety, creating α-N-acyl radical intermediates that subsequently undergo oxidation to form the electrophilic acyliminium species [4].

Structural Factors Influencing Acyliminium Formation

The efficiency of acyliminium intermediate generation depends significantly on the electronic properties of the precursor molecules. Electron-withdrawing groups enhance the electrophilic character of the carbon center, facilitating nucleophilic attack and subsequent cyclization reactions [3]. The presence of conjugated aromatic systems, particularly those containing electron-rich heterocycles such as indole moieties, provides additional stabilization for the resulting cationic intermediates through resonance effects [5].

[THIS IS TABLE: Acyliminium Generation Pathways and Their Characteristics]

Pathway TypePrecursorActivating AgentProduct YieldReaction Conditions
Lewis Acid ActivationCyanoenaminesAlCl₃78% [3]160°C, CH₃CN/AcOH
Photoredox CatalysisAllenamidesIr[(ppy)₂(dtbbpy)]PF₆77-91% [4]Room temperature, LED irradiation
Thermal ActivationN,N-dimethylacetimidamidesHeat61-83% [3]110-115°C, microwave
Electrophilic SubstitutionPrimary aromatic aminesAcid catalysisVariable [2]Moderate temperatures

Thio-Enolization and 5-exo-trig Cyclization Dynamics

The construction of the thieno[3,2-c]pyridin-4-amine framework involves sophisticated cyclization mechanisms centered on thio-enolization processes followed by 5-exo-trig cyclizations. These transformations represent fundamental ring-forming reactions that establish the characteristic fused heterocyclic architecture.

Thio-Enolization Mechanisms

Thio-enolization processes occur through the abstraction of protons from carbon centers adjacent to sulfur-containing functionalities [6]. In the context of thienoindole formation, this mechanism involves the generation of carbanion intermediates that possess enhanced nucleophilic character due to the electron-donating properties of sulfur atoms. The resulting enolate-type intermediates exhibit regioselective reactivity patterns that direct subsequent cyclization events toward the formation of five-membered thiophene rings [6].

The thio-enolization pathway begins with the deprotonation of methylene groups positioned alpha to thiocarbonyl functionalities. This process generates resonance-stabilized carbanions that can undergo intramolecular addition reactions with appropriately positioned electrophilic centers. The sulfur atom plays a crucial role in stabilizing the negative charge through its ability to accommodate electron density in vacant d-orbitals, thereby facilitating the formation of thermodynamically stable enolate intermediates [6].

5-exo-trig Cyclization Pathways

The 5-exo-trig cyclization represents a favored ring-closure mode according to Baldwin's rules, providing kinetic and thermodynamic advantages for the formation of five-membered heterocyclic systems [7] [8]. This cyclization pattern involves the nucleophilic attack of enolate-type intermediates on trigonal carbon centers, typically involving alkene or carbonyl functionalities positioned five atoms away from the nucleophilic center.

The mechanistic pathway proceeds through a chairlike transition state for substrates with appropriate stereochemical arrangements [9]. The diastereoselectivity of these cyclizations depends on several factors, including the stereochemistry at existing chiral centers and the nature of substituents attached to the participating double bonds [9]. For thienoindole systems, the presence of aromatic substituents can influence the transition state geometry, leading to preferential formation of specific stereoisomers.

Radical-Mediated Cyclization Processes

Alternative cyclization pathways involve radical-mediated processes where thiyl radicals participate in 5-exo-trig ring closures [9]. These transformations proceed with complete regioselectivity and demonstrate moderate to excellent diastereoselectivity depending on substrate structure. The radical cyclization mechanism involves the generation of sulfur-centered radicals that add intramolecularly to appropriately positioned alkene functionalities, creating new carbon-sulfur bonds while simultaneously forming the desired five-membered ring systems [9].

The radical pathway offers advantages in terms of functional group compatibility and reaction conditions, often proceeding under milder temperatures compared to ionic cyclization mechanisms. The regioselectivity of radical cyclizations follows predictable patterns based on the thermodynamic stability of the resulting radical intermediates and the kinetic preferences for five-membered ring formation [9].

[THIS IS TABLE: Cyclization Dynamics and Mechanistic Parameters]

Cyclization TypeMechanismSelectivityTemperature RangeCatalyst Requirements
Ionic 5-exo-trigEnolate additionHigh regioselectivity [7]80-150°CBase catalysis
Radical 5-exo-trigThiyl radical additionComplete regioselectivity [9]60-120°CRadical initiators
Thermal cyclizationPericyclic mechanismModerate selectivity [6]120-200°CNo catalyst required
Metal-catalyzedOrganometallic pathwayHigh selectivity [10]25-100°CTransition metal catalysts

Air Oxidation-Mediated Aromatization Processes

The final stage in the formation of 3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine involves aromatization processes that convert saturated or partially unsaturated intermediates into fully aromatic heterocyclic systems. These transformations utilize molecular oxygen from air as the primary oxidizing agent, representing environmentally benign approaches to heterocycle synthesis.

Molecular Oxygen Activation Mechanisms

Air oxidation-mediated aromatization proceeds through the activation of molecular oxygen via various mechanistic pathways [11] [12]. The most common approach involves the use of heterogeneous catalysts such as activated carbon, which facilitates the interaction between organic substrates and molecular oxygen under moderate reaction conditions [11]. The activated carbon surface contains oxygen-containing functional groups that promote dehydrogenation reactions through surface-mediated electron transfer processes.

The mechanism of oxidative aromatization involves successive one-electron transfers and proton abstractions from the organic substrate to the oxidizing system [13]. The heteropoly acids and related catalysts serve as electron acceptors that are subsequently reoxidized by molecular oxygen, completing the catalytic cycle [13]. This process enables the conversion of dihydroaromatic compounds into their fully aromatic counterparts with high efficiency and selectivity.

Enzymatic Oxidation Pathways

Biocatalytic approaches to aromatization utilize monoamine oxidases that catalyze oxidative dehydrogenation reactions with molecular oxygen as the terminal oxidant [12]. These enzymatic processes offer advantages in terms of selectivity and reaction conditions, often proceeding at ambient temperatures with high atom economy. The mechanism involves enzyme-mediated C-N bond dehydrogenation reactions that proceed through imine intermediates, followed by subsequent enzyme-catalyzed aromatization steps [12].

The biocatalytic pathway demonstrates the versatility of oxidative aromatization chemistry and provides insights into alternative approaches for heterocycle synthesis. The enzymatic mechanism involves multiple dehydrogenation steps that convert saturated heterocyclic precursors into aromatic products through carefully controlled electron transfer processes [12].

Surface-Catalyzed Oxidation Processes

Activated carbon-mediated oxidation represents a practical and environmentally friendly approach to aromatization chemistry [11]. The mechanism involves the interaction of organic substrates with oxygen-containing functional groups on the carbon surface, particularly carbonyl groups that evolve as carbon monoxide during the reaction. These surface groups promote dehydrogenation reactions by facilitating hydrogen atom abstraction from the organic substrate.

The effectiveness of activated carbon catalysts depends on several factors, including surface area, micropore volume, and the content of oxygen-containing functional groups [11]. The multiplier effect of surface area and oxygen functionality creates an optimal environment for efficient oxidative transformations. The catalyst can be recovered and reused multiple times without significant loss of activity, making this approach economically viable for synthetic applications.

Aromatization of Heterocyclic Systems

The aromatization of nitrogen-containing heterocycles follows predictable mechanistic pathways that depend on the electronic properties of the substrate [14]. Pyridine and pyrimidine derivatives undergo efficient oxidative aromatization under mild conditions using molecular oxygen and appropriate catalysts [11]. The mechanism involves the preferential removal of hydrogen atoms from positions that lead to maximum aromatic stabilization in the resulting products.

The regioselectivity of aromatization reactions reflects the inherent electronic preferences of the heterocyclic systems. Electron-rich positions undergo preferential oxidation, leading to the formation of aromatic products with predictable substitution patterns. The presence of electron-withdrawing groups can influence the course of aromatization by altering the electron density distribution within the heterocyclic framework [11].

[THIS IS TABLE: Aromatization Conditions and Outcomes]

Oxidation MethodCatalyst SystemTemperatureOxygen SourceProduct YieldReaction Time
Activated CarbonDarco KB/Shirasagi KL50-120°CAir/O₂77-91% [11]2-12 hours
EnzymaticMonoamine oxidase25-37°CAirUp to 99% [12]6-24 hours
Heteropoly AcidH₅PMo₁₀V₂O₄₀70°CO₂Variable [13]4-8 hours
Metal-CatalyzedPd/Cu complexes80-150°CAir/O₂60-85% [15]1-6 hours

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

265.06736854 g/mol

Monoisotopic Mass

265.06736854 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types